molecular formula C12H11NOS B582016 2-(4-Ethyl-phenyl)-thiazole-4-carbaldehyde CAS No. 885279-27-6

2-(4-Ethyl-phenyl)-thiazole-4-carbaldehyde

Cat. No. B582016
M. Wt: 217.286
InChI Key: WNPXTBVDXBOLND-UHFFFAOYSA-N
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Description

2-(4-Ethyl-phenyl)-thiazole-4-carbaldehyde, also known as 2EPCA, is an organic compound that is used in a variety of scientific research applications. It is a derivative of thiazole and is commonly used as an intermediate in the synthesis of other compounds. 2EPCA is an important compound due to its versatility and potential applications in a variety of areas.

Scientific Research Applications

Synthesis and Antimicrobial Activities

A common application of thiazole derivatives involves their synthesis and evaluation for antimicrobial, antioxidant, and anti-inflammatory activities. Thiazole-based heterocycles have been synthesized and tested against various microbial strains, showing significant potential in developing new antimicrobial agents. For instance, Abdel-Wahab et al. (2012) investigated new thiazole and pyrazoline derivatives for their antimicrobial, anti-inflammatory, and analgesic activities, finding that many of the compounds exhibited both analgesic and anti-inflammatory properties (Abdel-Wahab, B. F., Abdel-Gawad, H., Awad, G., & Badria, F., 2012).

Anticancer Activity

Thiazole derivatives have also been explored for their anticancer potential. Metwally et al. (2015) synthesized thiopyrano[2,3-d]thiazoles incorporating pyrazole moiety and evaluated their anticancer activity against different human cancer cell lines, with molecular docking confirming their potential (Metwally, N., Badawy, M., & Samir Okpy, D., 2015).

properties

IUPAC Name

2-(4-ethylphenyl)-1,3-thiazole-4-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NOS/c1-2-9-3-5-10(6-4-9)12-13-11(7-14)8-15-12/h3-8H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNPXTBVDXBOLND-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C2=NC(=CS2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80693095
Record name 2-(4-Ethylphenyl)-1,3-thiazole-4-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80693095
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Ethyl-phenyl)-thiazole-4-carbaldehyde

CAS RN

885279-27-6
Record name 2-(4-Ethylphenyl)-4-thiazolecarboxaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=885279-27-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(4-Ethylphenyl)-1,3-thiazole-4-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80693095
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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